molecular formula C22H34N4O2 B6974397 N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide

Cat. No.: B6974397
M. Wt: 386.5 g/mol
InChI Key: BEOIDVZBWKBZRD-UHFFFAOYSA-N
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Description

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperazine ring, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps. The final step usually involves the coupling of the piperazine and piperidine intermediates under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide is unique due to its combination of structural elements, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-2-24-13-15-25(16-14-24)20-7-4-3-6-19(20)23-22(27)26-11-9-18(10-12-26)21-8-5-17-28-21/h3-4,6-7,18,21H,2,5,8-17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOIDVZBWKBZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2NC(=O)N3CCC(CC3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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